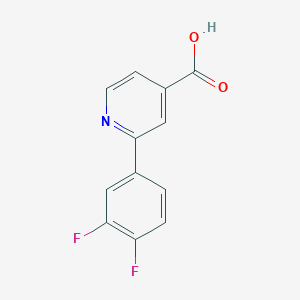

2-(3,4-Difluorophenyl)isonicotinic acid

説明

2-(3,4-Difluorophenyl)isonicotinic acid is an organic compound with the molecular formula C12H7F2NO2 It is a derivative of isonicotinic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Difluorophenyl)isonicotinic acid typically involves the reaction of 3,4-difluoroaniline with isonicotinic acid or its derivatives. One common method includes the following steps:

Nitration: The starting material, 3,4-difluoroaniline, is nitrated to form 3,4-difluoronitrobenzene.

Reduction: The nitro group is then reduced to an amine group, yielding 3,4-difluoroaniline.

Coupling Reaction: The 3,4-difluoroaniline is coupled with isonicotinic acid under suitable conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography to ensure high yield and purity.

化学反応の分析

Types of Reactions

2-(3,4-Difluorophenyl)isonicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Products may include quinones or carboxylic acids with additional oxygen functionalities.

Reduction: Products include alcohols, aldehydes, or reduced aromatic rings.

Substitution: Products vary depending on the nucleophile used, resulting in derivatives with different functional groups.

科学的研究の応用

Medicinal Chemistry

2-(3,4-Difluorophenyl)isonicotinic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structure allows for the development of drugs targeting specific enzymes or receptors.

- Mechanism of Action : The fluorine atoms enhance binding affinity to molecular targets, modulating their activity effectively. This property is particularly beneficial in drug design aimed at treating diseases where enzyme inhibition is required.

Material Science

The compound is utilized in developing novel materials with unique electronic or optical properties. Its incorporation into polymers and other materials can lead to enhanced performance characteristics.

Biological Studies

In biological research, this compound acts as a probe or ligand in studies involving protein-ligand interactions and enzyme kinetics. It facilitates the understanding of biochemical pathways by providing insights into how specific interactions occur at the molecular level.

Industrial Applications

This compound is also employed in synthesizing agrochemicals, dyes, and specialty chemicals, demonstrating its versatility across various industrial sectors.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit notable antimicrobial properties. In studies focusing on this compound:

- Minimum Inhibitory Concentration (MIC) values have been reported ranging from 1.95 µg/mL against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.

Anticancer Activity

In vitro studies have shown promising anticancer properties against various cancer cell lines:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 5-15 | MCF-7 (human breast cancer) |

| Isonicotinic acid derivatives | 10-20 | HeLa |

These findings suggest that structural modifications can enhance the therapeutic potential of these compounds in oncology.

Antimicrobial Efficacy

A study demonstrated that synthesized derivatives incorporating fluorine atoms exhibited enhanced antibacterial activity against resistant strains. The disc diffusion method revealed significant inhibition zones against tested bacteria.

Anticancer Potential

Another investigation focused on the effects of isonicotinic acid derivatives on cancer proliferation rates. Results indicated that specific structural modifications led to improved potency against targeted cancer types, highlighting their potential as chemotherapeutic agents.

作用機序

The mechanism of action of 2-(3,4-Difluorophenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

類似化合物との比較

Similar Compounds

- 2-(2,4-Difluorophenyl)isonicotinic acid

- 2-(3,5-Difluorophenyl)isonicotinic acid

- 2-(3,4-Dichlorophenyl)isonicotinic acid

Comparison

2-(3,4-Difluorophenyl)isonicotinic acid is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different halogen substitutions, this compound may exhibit distinct pharmacokinetic properties, binding affinities, and electronic characteristics.

生物活性

2-(3,4-Difluorophenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acid derivatives. Its unique structure, characterized by the presence of two fluorine atoms on the phenyl ring, has garnered attention in medicinal chemistry and biological research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H7F2NO2

- CAS Number : 1225511-01-2

- Molecular Weight : 251.19 g/mol

The synthesis typically involves the reaction of 3,4-difluoroaniline with isonicotinic acid under specific conditions, yielding a compound with interesting pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of fluorine atoms enhances binding affinity to specific receptors or enzymes, potentially leading to modulation of their activity. This compound has been studied for its role as a ligand in protein-ligand interactions and its influence on enzyme kinetics.

Antimicrobial Activity

Research indicates that derivatives of isonicotinic acid exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound show promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 1.95 µg/mL to higher values depending on structural modifications .

Case Study 1: Synthesis and Evaluation

A systematic approach was taken to synthesize various acylhydrazones derived from nicotinic acid hydrazide. Among these derivatives, some exhibited notable antimicrobial activity against resistant strains such as MRSA. The study highlighted the importance of structural diversity in enhancing biological activity .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to target proteins involved in disease mechanisms. These studies suggest that the compound may serve as a lead for developing new therapeutic agents targeting specific pathways in bacterial infections .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(2,4-Difluorophenyl)isonicotinic acid | Isonicotinic Acid Derivative | Moderate antibacterial activity |

| 2-(3,5-Difluorophenyl)isonicotinic acid | Isonicotinic Acid Derivative | Anti-inflammatory properties |

| 2-(3,4-Dichlorophenyl)isonicotinic acid | Isonicotinic Acid Derivative | Significant cytotoxicity |

This comparison illustrates that while similar compounds exhibit varying degrees of activity, the specific fluorination pattern in this compound may confer unique pharmacological properties.

特性

IUPAC Name |

2-(3,4-difluorophenyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-2-1-7(5-10(9)14)11-6-8(12(16)17)3-4-15-11/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCCRWHIPFBHUIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679515 | |

| Record name | 2-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225511-01-2 | |

| Record name | 2-(3,4-Difluorophenyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。